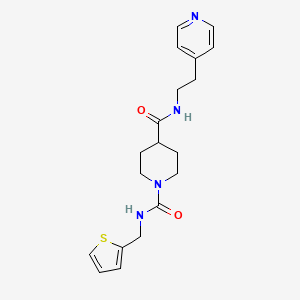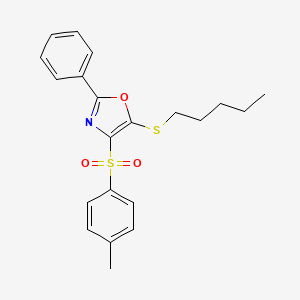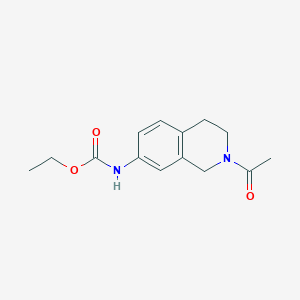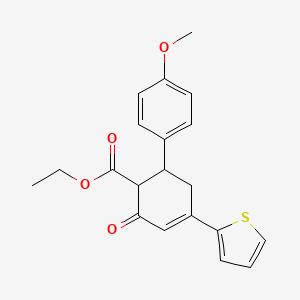
N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, also known as PEPD, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PEPD is a piperidine-based compound that has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Application
Design and Synthesis of Novel Mycobacterium tuberculosis Inhibitors A study discussed the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for inhibiting Mycobacterium tuberculosis. This research showcases the potential of heterocyclic compounds in developing therapeutic agents targeting tuberculosis, emphasizing the importance of structural modifications to enhance biological activity without mentioning drug use or side effects (Jeankumar et al., 2013).
Chemosensors for Metal Ions Another study explored the synthesis and characterization of compounds, including 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione and 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione, as chemosensors for detecting transition metal ions. These compounds exhibit selective coordination and colorimetric changes upon binding to specific metal ions, demonstrating their application in the detection and quantification of metal ions in various samples (Gosavi-Mirkute et al., 2017).
Anticancer Activity Studies Research into N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlighted their potential for anti-angiogenic and DNA cleavage activities, which could be relevant in cancer treatment. This demonstrates the broad application of such compounds in studying and potentially targeting cancer-related processes without focusing on their use as drugs (Kambappa et al., 2017).
Propiedades
IUPAC Name |
4-N-(2-pyridin-4-ylethyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(21-10-5-15-3-8-20-9-4-15)16-6-11-23(12-7-16)19(25)22-14-17-2-1-13-26-17/h1-4,8-9,13,16H,5-7,10-12,14H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIQSIMUKBREFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=NC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2-(pyridin-4-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)

![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)

![2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2388375.png)
![(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid](/img/structure/B2388376.png)

![2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol](/img/structure/B2388384.png)


![(Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid](/img/structure/B2388388.png)


